Cas no 2229191-04-0 (2-(1-methyl-1H-1,2,3-triazol-5-yl)morpholine)

2-(1-methyl-1H-1,2,3-triazol-5-yl)morpholine 化学的及び物理的性質
名前と識別子
-
- 2-(1-methyl-1H-1,2,3-triazol-5-yl)morpholine
- EN300-1747664
- 2229191-04-0
-
- インチ: 1S/C7H12N4O/c1-11-6(4-9-10-11)7-5-8-2-3-12-7/h4,7-8H,2-3,5H2,1H3
- InChIKey: GRUVQJMLXUJLHM-UHFFFAOYSA-N
- ほほえんだ: O1CCNCC1C1=CN=NN1C
計算された属性
- せいみつぶんしりょう: 168.10111102g/mol
- どういたいしつりょう: 168.10111102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52Ų
- 疎水性パラメータ計算基準値(XlogP): -1.2
2-(1-methyl-1H-1,2,3-triazol-5-yl)morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1747664-0.5g |
2-(1-methyl-1H-1,2,3-triazol-5-yl)morpholine |
2229191-04-0 | 0.5g |
$1563.0 | 2023-09-20 | ||
Enamine | EN300-1747664-0.25g |
2-(1-methyl-1H-1,2,3-triazol-5-yl)morpholine |
2229191-04-0 | 0.25g |
$1498.0 | 2023-09-20 | ||
Enamine | EN300-1747664-5g |
2-(1-methyl-1H-1,2,3-triazol-5-yl)morpholine |
2229191-04-0 | 5g |
$4722.0 | 2023-09-20 | ||
Enamine | EN300-1747664-10g |
2-(1-methyl-1H-1,2,3-triazol-5-yl)morpholine |
2229191-04-0 | 10g |
$7004.0 | 2023-09-20 | ||
Enamine | EN300-1747664-0.1g |
2-(1-methyl-1H-1,2,3-triazol-5-yl)morpholine |
2229191-04-0 | 0.1g |
$1433.0 | 2023-09-20 | ||
Enamine | EN300-1747664-1g |
2-(1-methyl-1H-1,2,3-triazol-5-yl)morpholine |
2229191-04-0 | 1g |
$1629.0 | 2023-09-20 | ||
Enamine | EN300-1747664-0.05g |
2-(1-methyl-1H-1,2,3-triazol-5-yl)morpholine |
2229191-04-0 | 0.05g |
$1368.0 | 2023-09-20 | ||
Enamine | EN300-1747664-10.0g |
2-(1-methyl-1H-1,2,3-triazol-5-yl)morpholine |
2229191-04-0 | 10g |
$7004.0 | 2023-06-03 | ||
Enamine | EN300-1747664-1.0g |
2-(1-methyl-1H-1,2,3-triazol-5-yl)morpholine |
2229191-04-0 | 1g |
$1629.0 | 2023-06-03 | ||
Enamine | EN300-1747664-2.5g |
2-(1-methyl-1H-1,2,3-triazol-5-yl)morpholine |
2229191-04-0 | 2.5g |
$3191.0 | 2023-09-20 |
2-(1-methyl-1H-1,2,3-triazol-5-yl)morpholine 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
2-(1-methyl-1H-1,2,3-triazol-5-yl)morpholineに関する追加情報
Comprehensive Overview of 2-(1-methyl-1H-1,2,3-triazol-5-yl)morpholine (CAS No. 2229191-04-0): Properties, Applications, and Industry Insights
The compound 2-(1-methyl-1H-1,2,3-triazol-5-yl)morpholine (CAS No. 2229191-04-0) has garnered significant attention in recent years due to its unique structural features and versatile applications in pharmaceutical and chemical research. This heterocyclic molecule combines a morpholine ring with a 1-methyl-1H-1,2,3-triazole moiety, making it a valuable intermediate for drug discovery and material science. Researchers are increasingly exploring its potential as a bioactive scaffold, particularly in the development of kinase inhibitors and antimicrobial agents.
One of the most searched questions about this compound revolves around its synthetic routes and reactivity. The presence of both morpholine and triazole functional groups allows for diverse chemical modifications, enabling the creation of derivatives with tailored properties. Recent studies highlight its role in click chemistry applications, where its 1,2,3-triazole unit serves as a robust linker for bioconjugation. This aligns with the growing demand for green chemistry solutions, as researchers seek efficient and sustainable methods for molecular assembly.
From a pharmacological perspective, 2-(1-methyl-1H-1,2,3-triazol-5-yl)morpholine has shown promise in modulating protein-protein interactions, a hot topic in drug discovery circles. Its morpholine component contributes to improved solubility and bioavailability, addressing a common challenge in medicinal chemistry. The compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile has become a frequent search term among pharmaceutical researchers evaluating its potential as a lead compound.
In material science applications, the triazole-morpholine hybrid structure exhibits interesting coordination properties with transition metals, making it relevant for catalysis research. This aspect connects with current industry trends toward developing heterogeneous catalysts for sustainable chemical processes. The compound's thermal stability and electronic properties are also under investigation for potential use in organic electronics and polymers.
Quality control and analytical characterization of 2-(1-methyl-1H-1,2,3-triazol-5-yl)morpholine remain critical topics, with many searches focusing on HPLC methods, spectroscopic identification (NMR, IR, MS), and purity standards. The compound's CAS No. 2229191-04-0 serves as a unique identifier in chemical databases, facilitating literature searches and regulatory compliance. Recent advancements in computational chemistry have enabled more accurate predictions of its molecular properties and reactivity patterns.
The growing interest in structure-activity relationships (SAR) has positioned this compound as a valuable tool for molecular design. Its hydrogen bonding capacity and conformational flexibility make it particularly interesting for fragment-based drug discovery, a trending approach in pharmaceutical research. Many queries relate to its potential as a privileged structure in medicinal chemistry, capable of interacting with multiple biological targets.
From an industrial perspective, the scalability of 2-(1-methyl-1H-1,2,3-triazol-5-yl)morpholine synthesis is a key consideration. Process chemists frequently search for optimized synthetic protocols that balance yield, purity, and cost-effectiveness. The compound's stability under various storage conditions and its compatibility with common formulation excipients are additional practical concerns for potential commercial applications.
Emerging research directions include exploring the compound's potential in bioconjugation techniques and proteolysis-targeting chimeras (PROTACs), two rapidly evolving areas in chemical biology. Its triazole ring serves as a stable linkage in these applications, while the morpholine moiety can enhance cellular permeability. These characteristics align with current demands for targeted drug delivery systems and precision medicine approaches.
Environmental and safety assessments of 2-(1-methyl-1H-1,2,3-triazol-5-yl)morpholine continue to be important topics, particularly regarding its biodegradation pathways and ecotoxicological profile. These aspects are crucial for meeting regulatory requirements in various jurisdictions and addressing the pharmaceutical industry's increasing focus on green chemistry principles.
In conclusion, 2-(1-methyl-1H-1,2,3-triazol-5-yl)morpholine (CAS No. 2229191-04-0) represents a fascinating case study in modern chemical research, bridging fundamental science with practical applications. Its dual functionality as both a pharmacophore and chemical building block ensures its continued relevance across multiple disciplines. As research progresses, this compound will likely find new applications in addressing current challenges in healthcare, materials science, and sustainable chemistry.
2229191-04-0 (2-(1-methyl-1H-1,2,3-triazol-5-yl)morpholine) 関連製品
- 1932332-31-4(methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate)
- 2138259-50-2(4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, 1,1-dimethylethyl ester)
- 640263-69-0((3-Amino-4-Pyrrolidin-1-Yl-Phenyl)-Pyrrolidin-1-Yl-Methanone)
- 1426444-81-6({2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride)
- 925005-58-9(6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE)
- 1098347-63-7(3-(2-chloropropanamido)-N,N-diethylbenzamide)
- 944885-43-2(butyl(1H-indol-4-yl)methylamine)
- 2227762-09-4(rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol)
- 1805218-44-3(Methyl 2-chloro-3-cyano-4-methoxybenzoate)
- 1208076-08-7(4-Chloro-2,6-difluorophenylmethylsulfone)




